molecular formula C18H16N4O5S B2543082 2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 1251604-21-3

2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B2543082
CAS No.: 1251604-21-3
M. Wt: 400.41
InChI Key: IKARGRFZFHNKEZ-UHFFFAOYSA-N
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Description

2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound features a thiazolo[4,3-d]pyrimidine core, which is fused with a benzodioxin moiety. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Scientific Research Applications

2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound is related to its inhibitory effect on CDK2, a cyclin-dependent kinase that is responsible for phosphorylation of key components for cell proliferation . This makes CDK2 inhibition an appealing target for cancer treatment that targets tumor cells in a selective manner .

Future Directions

The future directions for this compound involve further investigations into its potential as a novel CDK2 inhibitor . This includes studies on its cytotoxic activities against various cell lines, its inhibitory activity against CDK2/cyclin A2, and its effects on cell cycle progression and apoptosis induction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazolo[4,3-d]pyrimidine core and the subsequent attachment of the benzodioxin moiety. Common reagents used in these reactions include cyclopropylamine, dioxane derivatives, and various catalysts to facilitate the cyclization and condensation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{6-cyclopropyl-5,7-dioxo-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide stands out due to its unique combination of a thiazolo[4,3-d]pyrimidine core and a benzodioxin moiety. This combination imparts specific chemical and biological properties that are not commonly found in other similar compounds .

Properties

IUPAC Name

2-(6-cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O5S/c23-15(19-10-1-4-13-14(7-10)27-6-5-26-13)8-21-12-9-28-20-16(12)17(24)22(18(21)25)11-2-3-11/h1,4,7,9,11H,2-3,5-6,8H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKARGRFZFHNKEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C3=NSC=C3N(C2=O)CC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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